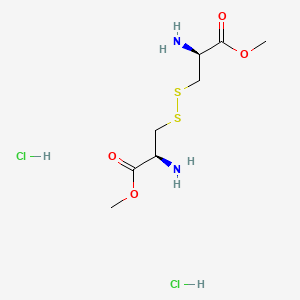

(H-Cys-OMe)2.2HCl

Descripción general

Descripción

“(H-Cys-OMe)2.2HCl” is an amino acid derivative1. It has a molecular formula of C8H18Cl2N2O4S212. The average mass is 341.276 Da and the monoisotopic mass is 340.008514 Da1.

Synthesis Analysis

The synthesis of “(H-Cys-OMe)2.2HCl” can be achieved by methyl esterification of L-cystine with methanol3. The process involves taking 150mL of anhydrous methanol in a 250mL round bottom flask, slowly adding SOCl2 (8.0mL,108mmol), and then adding 10g of L-cystine in batches into the reaction solution3. After restoring room temperature, the mixture is refluxed at 60℃ for 5 hours3. The solvent is then distilled out, and “(H-Cys-OMe)2.2HCl”, a white solid, is obtained by crystallization with methanol and petroleum ether in a 1:1 ratio3.

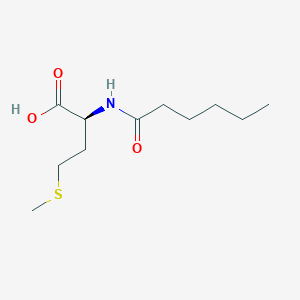

Molecular Structure Analysis

The molecular structure of “(H-Cys-OMe)2.2HCl” is represented by the formula C8H18Cl2N2O4S22.

Chemical Reactions Analysis

“(H-Cys-OMe)2.2HCl” is a disulfide bond, Methyl 2-amino-3-(2-amino-3-methoxy-3-oxopropyl)disulfanylpropanoate dihydrochloride3.

Physical And Chemical Properties Analysis

“(H-Cys-OMe)2.2HCl” has a melting point of 182-183°C (dec.) (lit.), a boiling point of 375.5°C at 760 mmHg, and a flash point of 180.9°C4. Its vapor pressure is 7.75E-06mmHg at 25°C4.Aplicaciones Científicas De Investigación

Immune System Modulation : A genetically engineered divalent class I major histocompatibility complex (MHC) molecule, which includes components similar to (H-Cys-OMe)2.2HCl, has been found to inhibit lysis of target cells by alloreactive cytotoxic T cells at nanomolar concentrations (Dal Porto et al., 1993).

Nuclear Magnetic Resonance (NMR) Probe for Biothiols : A 19F NMR probe capable of differentiating between mixtures of Cys, Hcy, and GSH has been reported, highlighting the role of (H-Cys-OMe)2.2HCl in biochemical analysis (Yang et al., 2018).

Fluorescent and Colorimetric Probes for Thiol Detection : Thiol reactive probes and chemosensors have been designed for the detection of thiols like cysteine, homocysteine, and glutathione, which are critical in various physiological processes (Peng et al., 2012).

Homocysteine and Cardiovascular Disease : Research indicates that homocysteine, a thiol-containing amino acid, can lead to occlusive atherosclerosis, a condition potentially linked to the mechanisms involving (H-Cys-OMe)2.2HCl (Malinow, 1990).

Peptide Conformation Control by Metal Ions : A study explored how metal ions can control the conformation of peptides, using a model similar to (H-Cys-OMe)2.2HCl (Yamamura et al., 1997).

Ratiometric Measurement of Biological Thiols : A study demonstrated a dual-fluorophore fragmentation strategy for the ratiometric determination of relative H2S and cysteine concentrations, important in H2S biosynthesis (Hammers & Pluth, 2014).

Electrochemical Detection of L-cysteine : The electrochemical behavior of L-cysteine was investigated, suggesting applications in sensitive electrochemical sensors (Zhou et al., 2007).

Hydrogen Sulfide Donors Activated by Cysteine : Cysteine-activated hydrogen sulfide donors have been studied for their roles in biological systems, highlighting the importance of such compounds in research (Zhao et al., 2011).

Imaging of Cysteine in Living Cells : A novel imidazo[1,2-a]pyridin fluorescent probe was developed for the sensitive and selective imaging of cysteine in living cells and zebrafish (Zhu et al., 2019).

Dual-Response Fluorescent Probe for Cys and H2S Detection : A study developed a water-soluble fluorescent probe for simultaneous response to H2S and Cys, important biological thiols in physiological processes (Li et al., 2020).

Safety And Hazards

“(H-Cys-OMe)2.2HCl” is known to be irritating to eyes, respiratory system, and skin4. It is also harmful if swallowed4. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice4.

Direcciones Futuras

The future directions for “(H-Cys-OMe)2.2HCl” are not specified in the available resources.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGUPFPCRKKMQ-BNTLRKBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(H-Cys-OMe)2.2HCl | |

CAS RN |

32854-09-4 | |

| Record name | Dimethyl L-cystinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

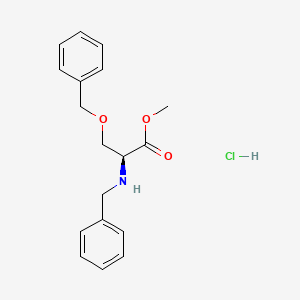

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)